

Technical Guide: NMR Characterization of 4-Fluoro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Fluoro-2-methyl-6-nitrophenol

CAS No.: 1588441-30-8

Cat. No.: B1397160

[Get Quote](#)

H,
C,
F), and acquisition protocols.

Executive Summary & Structural Context

4-Fluoro-2-methyl-6-nitrophenol (FMNP) presents a unique spectroscopic challenge due to the interplay between the electronegative fluorine atom, the withdrawing nitro group, and the electron-donating hydroxyl/methyl pair. Correct assignment requires understanding the heteronuclear coupling (

and

) that complicates standard spectra.

Molecular Profile:

- Formula:

- MW: 171.12 g/mol
- Core System: Trisubstituted Benzene Ring

- Key Spin Active Nuclei:

H (Spin 1/2),

F (Spin 1/2),

C (Spin 1/2, low abundance).

Standardized Acquisition Protocol

To ensure reproducibility and minimize exchange broadening of the phenolic proton, the following protocol is recommended.

Solvent Selection Strategy

- Recommended: DMSO-d

(Dimethyl sulfoxide-d

).^[1]

- Reasoning: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing the intermolecular proton exchange. This results in a sharp, distinct singlet (or doublet if H-bonding is intramolecular) rather than a broad, invisible hump often seen in CDCl

- Alternative: Acetone-d

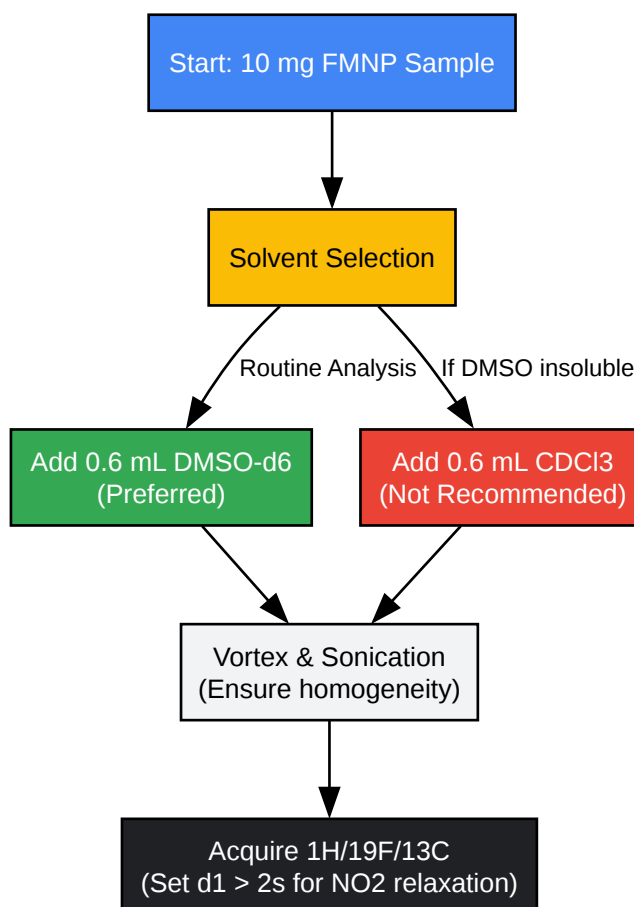
(Good solubility, distinct shifts).

- Avoid: CDCl

(Chloroform-d) unless checking for intramolecular H-bonding, as the OH signal is often broadened into the baseline.

Sample Preparation Workflow

The following Graphviz diagram outlines the critical decision path for sample preparation to ensure high-resolution data.



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for NMR sample preparation emphasizing solvent effects on labile protons.

¹H NMR Analysis (Proton)

The proton spectrum is defined by a 1,2,3,5-tetrasubstituted benzene pattern. The fluorine atom at position 4 creates significant splitting in the aromatic signals.

Predicted Chemical Shifts & Multiplicities (in DMSO-d)

Position	Proton Type	(ppm)	Multiplicity	Coupling Constants ()	Assignment Logic
OH	Phenolic	10.5 - 11.0	Broad Singlet	N/A	Deshielded by NO (H-bond) & Ring Current.
H-5	Aromatic	7.70 - 7.85	dd	Hz Hz	Most Downfield Ar-H. Ortho to NO (strong EWG) and Ortho to F.
H-3	Aromatic	7.35 - 7.50	dd	Hz Hz	Ortho to F, but shielded by ortho-Methyl relative to H-5.
CH	Methyl	2.25 - 2.35	s (or d)	Hz	Typical Ar-CH . May show small long-range coupling to F.

The Coupling Mechanism (Spin-Spin Splitting)

The aromatic protons H-3 and H-5 are meta to each other but both are ortho to the Fluorine. This creates a specific "Doublet of Doublets" pattern for both, but with different chemical environments.

Splitting Tree: Aromatic Proton H-5

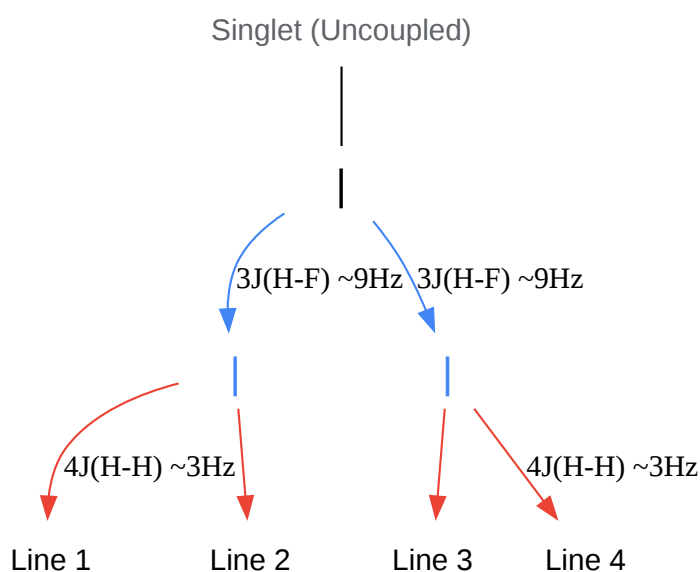
[Split by \$^{19}\text{F}\$ \(Ortho\)](#)[Split by H-3 \(Meta\)](#)[Click to download full resolution via product page](#)

Figure 2: Splitting tree for Proton H-5 showing large Fluorine coupling and smaller Meta-Proton coupling.

C and F NMR Analysis

These nuclei provide definitive proof of the substitution pattern.

F NMR

- Signal: Single sharp peak.
- Shift Range:

-115 to -125 ppm (typical for fluoro-phenols/nitro-aromatics).

- Coupling: Will show small satellites if proton decoupled, or complex splitting if coupled.
Proton-decoupled

F NMR is recommended for purity assay.

C NMR (The "Fingerprint")

Carbon signals will be split into doublets due to C-F coupling. The magnitude of

allows assignment of the carbon distance from the fluorine.

Carbon Type	Coupling Type	(Hz)	Description
C-4 (C-F)		~230 - 250 Hz	Large doublet. The ipso carbon. [2]
C-3 / C-5		~20 - 25 Hz	Ortho carbons. [2] Distinct doublets.
C-2 / C-6		~5 - 10 Hz	Meta carbons. Small doublets.
C-1 / Me		~0 - 3 Hz	Para/Methyl. Often appear as singlets or broadened lines. [3]

Quality Control & Impurity Profiling

In the synthesis of FMNP (usually via nitration of 4-fluoro-2-methylphenol), regioisomers are the primary concern.

Distinguishing the Regioisomers

The nitration is directed ortho to the -OH group.

- Target (6-Nitro): H-3 and H-5 are meta (Hz).

- Impurity (5-Nitro): If nitration occurs at C5 (less likely due to steric hindrance of F and electronic directing of OH), the remaining protons would be H-3 and H-6. These are para to each other.
 - Diagnostic: Para coupling is effectively zero (Hz). The protons would appear as doublets only split by Fluorine, lacking the H-H coupling seen in the target molecule.

References

- Reich, H. J. (n.d.). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from [Link]
- National Institute of Standards and Technology (NIST). (2023). 4-Fluoro-2-nitrophenol Mass and IR Spectra (Structural Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for F-H coupling constants).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [chemistryconnected.com \[chemistryconnected.com\]](#)
- 4. [organicchemistrydata.netlify.app \[organicchemistrydata.netlify.app\]](#)
- To cite this document: BenchChem. [Technical Guide: NMR Characterization of 4-Fluoro-2-methyl-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1397160/docs#technical-guide-nmr-characterization-of-4-fluoro-2-methyl-6-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)